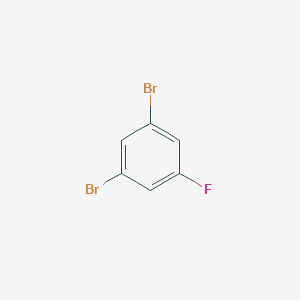

1,3-Dibromo-5-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWYHZXKFSLNLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162445 | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-51-4 | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Halogenated Building Block

1,3-Dibromo-5-fluorobenzene, identified by the CAS number 1435-51-4 , is a significant aryl fluorinated building block in modern organic synthesis.[1] Its strategic placement of two bromine atoms and one fluorine atom on the benzene ring imparts a unique reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science synthesis. The fluorine atom, in particular, can influence the electronic properties of the final molecule, which is a critical consideration in designing new drug candidates and advanced materials.

Core Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 1435-51-4 | [1][2][3] |

| Molecular Formula | C₆H₃Br₂F | [1][2][3] |

| Molecular Weight | 253.89 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Boiling Point | 204-206 °C at 768 mmHg | [1][3][5] |

| Density | 2.018 g/mL at 25 °C | [1][3][5] |

| Refractive Index (n20/D) | 1.577 | [1][3][5] |

| InChI Key | ASWYHZXKFSLNLN-UHFFFAOYSA-N | [4][5] |

| SMILES | Fc1cc(Br)cc(Br)c1 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is a key tool for structural verification.[6]

-

¹³C NMR: Carbon NMR provides further confirmation of the carbon skeleton.

-

Mass Spectrometry (MS): This technique confirms the molecular weight and isotopic distribution characteristic of a dibrominated compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic C-F and C-Br stretching frequencies.

Synthesis and Reactivity: A Chemist's Gateway to Complexity

The synthetic utility of this compound lies in its capacity to undergo selective cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine atoms can be exploited to achieve regioselective functionalization.

This compound is a common substrate in several named reactions, including:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Negishi Coupling: Reaction with organozinc reagents.

The diagram below illustrates the general reactivity of this compound in these pivotal cross-coupling reactions.

Caption: Reactivity of this compound in cross-coupling reactions.

Key Applications in Research and Development

The versatility of this compound makes it a critical component in several areas of chemical innovation.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer agents. Its structure allows for the precise introduction of functional groups necessary for biological activity.

-

Agrochemicals: This compound is instrumental in creating advanced pesticides and herbicides, contributing to improved crop protection.

-

Materials Science: It is used in the synthesis of specialty polymers and advanced materials, imparting enhanced thermal stability and chemical resistance.

-

Medicinal Chemistry: It aids in structure-activity relationship (SAR) studies, helping scientists understand how molecular modifications affect a compound's therapeutic properties.

-

Isotope Labeling: The deuterated form, this compound-d3, is used as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[8][9]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following table summarizes its GHS hazard information.

| GHS Information | Description | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [10] |

| Signal Word | Warning | [10][11][12] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10][11][12] |

| Precautionary Statements | P261: Avoid breathing fumes/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Avoid contact with skin and eyes.[13]

-

Store in a tightly closed container in a cool, dry place.[13]

Experimental Protocol: Stille Coupling for Ligand Synthesis

An exemplary application of this compound is in the synthesis of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene via a Stille reaction.[1][5][7]

Objective: To synthesize 5-fluoro-1,3-di(2-pyridyl)benzene from this compound and 2-(tri-n-butylstannyl)pyridine.

Materials:

-

This compound

-

2-(tri-n-butylstannyl)pyridine

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Reagent Addition: Add 2-(tri-n-butylstannyl)pyridine (2.2 equivalents) to the solution.

-

Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%).

-

Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

-

Purification: Purify the crude product by column chromatography to isolate the desired 5-fluoro-1,3-di(2-pyridyl)benzene.

The following diagram outlines this experimental workflow.

Caption: Workflow for the synthesis of 5-fluoro-1,3-di(2-pyridyl)benzene.

References

-

LookChem. (n.d.). Cas 1435-51-4,this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). The Crucial Role of this compound in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). Unlocking Advanced Synthesis: The Role of this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 18). Mastering Organic Synthesis: The Versatility of this compound. Retrieved from [Link]

-

Hangzhou Zhixing Chemical Co., Ltd. (n.d.). This compound SDS. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 1435-51-4 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Cas 1435-51-4,this compound | lookchem [lookchem.com]

- 4. A15078.14 [thermofisher.com]

- 5. 1,3-二溴-5-氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(1435-51-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound CAS#: 1435-51-4 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. This compound | 1435-51-4 | TCI AMERICA [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1435-51-4 Name: 1,3-Dibromo-5-fluorobenzene3,5-Dibromofluorobenzene [xixisys.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-fluorobenzene

Abstract

1,3-Dibromo-5-fluorobenzene (CAS No: 1435-51-4) is a pivotal fluorinated aryl building block in modern organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms and one fluorine atom, provides multiple, distinct reactive sites for sequential, regioselective functionalization. This strategic arrangement makes it an exceptionally valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic methodology for this compound, details a step-by-step experimental protocol, and outlines a full suite of characterization techniques to validate the product's identity and purity. The insights herein are grounded in established chemical principles to empower researchers in leveraging this versatile compound for applications in pharmaceuticals, agrochemicals, and materials science.[2]

Strategic Importance and Applications

The utility of this compound stems from the differential reactivity of its halogen substituents. The bromine atoms are excellent leaving groups for a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom, conversely, is relatively inert to these conditions but significantly modulates the electronic properties of the aromatic ring, influencing the reactivity of the molecule and the biological activity of its derivatives.

Key application areas include:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of complex drug candidates and ligands, such as 5-fluoro-1,3-di(2-pyridyl)benzene.[1][2]

-

Agrochemical Synthesis: It is instrumental in creating advanced pesticides and herbicides with tailored modes of action.

-

Materials Science: The compound is used in the synthesis of specialty polymers and advanced materials, imparting enhanced thermal stability and chemical resistance.

Synthesis Methodology: A Regioselective Approach

While several synthetic routes could be envisioned, direct electrophilic bromination of fluorobenzene is not ideal for producing the 1,3-dibromo-5-fluoro isomer with high selectivity. Fluorine is a strong para-director in electrophilic aromatic substitution, meaning substitution is overwhelmingly favored at the position opposite the fluorine atom.[3][4] Achieving a 1,3-dibromo substitution pattern would be inefficient and result in a complex mixture of isomers requiring difficult separation.

A superior and more controlled strategy involves starting with a precursor that already contains the desired 1,3-disubstitution pattern and then introducing the fluorine atom. The Balz-Schiemann reaction , a variant of the Sandmeyer reaction, is the method of choice for this transformation.[5][6] This reaction facilitates the conversion of an aryl amine to an aryl fluoride via an intermediate diazonium tetrafluoroborate salt.

Our chosen synthetic route, therefore, begins with the commercially available 3,5-dibromoaniline. This approach provides absolute regiochemical control, ensuring the final product is the desired this compound isomer.

Caption: Key stages of the Balz-Schiemann reaction mechanism.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by trained professionals in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

-

3,5-Dibromoaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~37%, 3.0 eq)

-

Sodium Nitrite (NaNO₂, 1.05 eq)

-

Tetrafluoroboric Acid (HBF₄, 48% in H₂O, 1.2 eq)

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 3,5-dibromoaniline (1.0 eq) and water (approx. 4 mL per gram of aniline).

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add concentrated HCl (3.0 eq) while maintaining the temperature between 0 and 5 °C.

-

In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature never exceeds 5 °C. Stir for an additional 20 minutes at this temperature.

-

-

Fluoride Substitution (Balz-Schiemann):

-

To the cold diazonium salt solution, slowly add tetrafluoroboric acid (1.2 eq). A thick precipitate of the diazonium tetrafluoroborate salt should form.

-

Continue stirring in the ice bath for 30 minutes.

-

Filter the precipitate using a Büchner funnel and wash the filter cake sequentially with cold water, cold methanol, and finally cold diethyl ether to facilitate drying.

-

Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when dry. Handle with extreme care and use appropriate safety shields.

-

Place the dry, fluffy salt in a flask and heat it gently with a heat gun or in an oil bath. The decomposition will start, evidenced by the evolution of gases (N₂ and BF₃). Heat until all gas evolution ceases.

-

-

Work-up and Purification:

-

Allow the reaction flask to cool to room temperature. The crude product will be a dark liquid or solid.

-

Extract the product into diethyl ether.

-

Wash the organic layer with saturated NaHCO₃ solution to neutralize any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear, light-yellow liquid. [2]

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized product.

| Property | Observed Value |

| Appearance | Clear, light-yellow liquid [2] |

| Molecular Formula | C₆H₃Br₂F |

| Molecular Weight | 253.89 g/mol |

| Boiling Point | 204-206 °C at 768 mmHg [1] |

| Density | 2.018 g/mL at 25 °C [1] |

| Refractive Index (n²⁰/D) | 1.577 |

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two distinct signals corresponding to the two types of aromatic protons.

-

H-4: A triplet (t) around δ 7.3-7.4 ppm. This proton is coupled to the two equivalent H-2/H-6 protons.

-

H-2/H-6: A doublet (d) around δ 7.1-7.2 ppm. These two equivalent protons are coupled to the H-4 proton. The fluorine atom will also cause a smaller coupling, potentially resulting in a doublet of triplets (dt) or a more complex multiplet. [7]

-

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will display four signals due to the molecule's symmetry.

-

C-5 (C-F): A large one-bond carbon-fluorine coupling (¹JCF) will split this signal into a doublet, expected at a high chemical shift (δ ~160-164 ppm).

-

C-1/C-3 (C-Br): These equivalent carbons will appear as a single signal, likely split by a three-bond coupling to fluorine (³JCF), around δ 122-124 ppm.

-

C-2/C-6 (C-H): These equivalent carbons will show a two-bond coupling to fluorine (²JCF), appearing around δ 115-118 ppm.

-

C-4 (C-H): This carbon will exhibit a four-bond coupling to fluorine (⁴JCF), expected around δ 130-132 ppm.

-

-

¹⁹F NMR (376 MHz, CDCl₃): A single signal is expected, appearing as a triplet of triplets (tt) due to coupling with the two ortho protons (H-2/H-6) and the two meta bromine atoms (though coupling to bromine is not typically resolved).

-

Infrared (IR) Spectroscopy (Liquid Film):

-

C-H stretch (aromatic): ~3050-3100 cm⁻¹

-

C=C stretch (aromatic): ~1550-1600 cm⁻¹ and ~1400-1450 cm⁻¹

-

C-F stretch: Strong absorption at ~1200-1280 cm⁻¹

-

C-Br stretch: ~550-650 cm⁻¹ [8]

-

-

Mass Spectrometry (Electron Ionization - EI-MS):

-

The mass spectrum will show a prominent molecular ion cluster (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), this cluster will appear as three peaks at m/z 252, 254, and 256 in an approximate intensity ratio of 1:2:1. This isotopic pattern is a definitive signature for a dibrominated compound. [9]

-

Safety and Handling

This compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation. [10]* Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. * Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Unlocking Advanced Synthesis: The Role of this compound . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Cas 1435-51-4,this compound . LookChem. [Link]

-

1-Bromo-4-fluorobenzene . Wikipedia. [Link]

-

Mastering Organic Synthesis: The Versatility of this compound . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Sandmeyer reaction . Wikipedia. [Link]

-

Sandmeyer Reaction . Organic Chemistry Portal. [Link]

-

Sandmeyer reaction (video) . Khan Academy. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena . Journal of Chemical Education. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena . ACS Publications. [Link]

Sources

- 1. This compound | 1435-51-4 [m.chemicalbook.com]

- 2. Cas 1435-51-4,this compound | lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. This compound(1435-51-4) 1H NMR [m.chemicalbook.com]

- 8. This compound(1435-51-4) IR Spectrum [chemicalbook.com]

- 9. This compound(1435-51-4) MS spectrum [chemicalbook.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 1435-51-4|this compound|BLD Pharm [bldpharm.com]

1,3-Dibromo-5-fluorobenzene reactivity and functional group compatibility

An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 1,3-Dibromo-5-fluorobenzene

Abstract

This compound (CAS No. 1435-51-4) is a highly versatile, trifunctional aromatic building block pivotal to modern organic synthesis.[1][2] Its unique substitution pattern, featuring two differentiable bromine atoms and an electronically influential fluorine atom, provides a platform for complex molecular engineering. This guide offers a comprehensive analysis of its reactivity, exploring its utility in metal-halogen exchange, transition-metal-catalyzed cross-coupling, and substitution reactions. We delve into the underlying electronic principles governing its regioselectivity and provide a practical assessment of its compatibility with a wide range of functional groups, equipping researchers in pharmaceutical and materials science with the predictive power to design robust and efficient synthetic routes.[3]

Core Physicochemical and Structural Properties

This compound is a clear, light yellow liquid at room temperature.[1] Its utility in synthesis is underpinned by the distinct properties of its halogen substituents.

| Property | Value | Source |

| CAS Number | 1435-51-4 | [4][5] |

| Molecular Formula | C₆H₃Br₂F | [2][5] |

| Molecular Weight | 253.89 g/mol | [2][5] |

| Boiling Point | 204-206 °C (at 768 mmHg) | [1][4] |

| Density | 2.018 g/mL (at 25 °C) | [1][4] |

| Refractive Index | n20/D 1.577 | [1][4] |

The molecule's reactivity is dictated by the interplay of the inductive and resonance effects of its substituents. The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[6] The bromine atoms also exhibit a deactivating inductive effect. All three halogens possess lone pairs that can participate in resonance donation (+R), which directs incoming electrophiles to the ortho and para positions.[6][7] However, for halogens, the inductive effect dominates, making the ring electron-deficient overall and generally sluggish in electrophilic aromatic substitutions.[8]

Key Reaction Classes and Regioselectivity

The synthetic power of this compound lies in its capacity for selective functionalization at the carbon-bromine bonds, with the fluorine atom serving primarily as a modulating influence and a stable structural element.

Caption: Overview of Primary Synthetic Transformations for this compound.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for converting the C-Br bonds into nucleophilic carbon centers.[9] This transformation is typically rapid and performed at low temperatures to prevent side reactions.

-

Lithium-Halogen Exchange: Reaction with alkyllithium reagents, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), efficiently replaces a bromine atom with lithium.[9] The exchange is kinetically controlled and follows the trend I > Br > Cl.[9] Due to the symmetrical nature of the two bromine atoms, mono-lithiation typically occurs without significant regioselectivity, yielding 3-bromo-5-fluorophenyllithium. This intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones, silyl halides). Using two or more equivalents of the alkyllithium reagent can lead to di-lithiation. The strong inductive effect of the fluorine atom can increase the acidity of the adjacent C2/C6 protons, creating the potential for competitive deprotonation (lithiation) if a very strong, sterically hindered base like lithium diisopropylamide (LDA) is used, though bromine exchange is generally much faster with alkyllithiums.[10][11]

-

Grignard Reagent Formation: The reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether forms the corresponding Grignard reagent.[12][13][14] This method converts the aryl bromide into a potent carbon nucleophile.[13] Activation of the magnesium surface, often with iodine or 1,2-dibromoethane, is crucial for initiating the reaction.[12][13] Similar to lithiation, mono-Grignard formation is standard, and the resulting organometallic species is less basic and often more selective in its reactions than its organolithium counterpart.

Caption: General workflow for Metal-Halogen Exchange followed by Electrophilic Quench.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is where this compound finds its broadest application, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[15] The two bromine atoms can be functionalized sequentially, often with high regioselectivity, allowing for the synthesis of complex, unsymmetrical molecules.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base |

| Suzuki-Miyaura | Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH (DIPA) |

| Buchwald-Hartwig | Amines, Alcohols | Pd₂(dba)₃ / Xantphos, SPhos | NaOt-Bu, Cs₂CO₃ |

| Stille | Organostannanes | Pd(PPh₃)₄ | (Usually not required) |

| Heck | Alkenes | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ |

-

Suzuki-Miyaura Coupling: This reaction forms C(sp²)-C(sp²) bonds and is exceptionally robust.[16] By carefully controlling stoichiometry (e.g., using ~1 equivalent of the boronic acid), selective mono-arylation can be achieved. The resulting 3-bromo-5-fluoro-biphenyl derivative can then be subjected to a second, different Suzuki coupling (or another cross-coupling reaction) to build molecular complexity.[17]

-

Sonogashira Coupling: This reaction provides a direct route to arylalkynes, which are valuable intermediates in pharmaceuticals and materials.[18][19] The reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[18] Similar to Suzuki coupling, sequential reactions are feasible to install two different alkyne moieties.[20]

-

Buchwald-Hartwig Amination: A cornerstone for C-N bond formation, this reaction couples the aryl bromide with primary or secondary amines.[21] The choice of phosphine ligand is critical and dictates the scope and efficiency of the reaction.[21][22] This method has largely replaced harsher classical methods for synthesizing aryl amines.[21]

-

Stille Coupling: While concerns over the toxicity of organotin reagents have somewhat diminished its use, Stille coupling remains a powerful and mild method for C-C bond formation.[1][4] It is particularly noted for its tolerance of a wide variety of functional groups.

Caption: Strategy for synthesizing unsymmetrical products via sequential cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally difficult for non-activated aryl halides.[23] For an SNAr reaction to proceed efficiently via the addition-elimination mechanism, the aromatic ring must be activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[23][24]

On this compound, the fluorine and bromine atoms are deactivating, making the ring electron-deficient but not sufficiently activated for facile SNAr with common nucleophiles (e.g., alkoxides, amines) under standard conditions. While aryl fluorides can be excellent electrophiles in highly activated systems, the C-F bond is very strong, and bromine is a better leaving group.[25] Therefore, any potential SNAr would be expected to occur at the C-Br positions, but this would require harsh conditions (high temperatures, very strong nucleophiles) and is not a preferred synthetic strategy for this substrate.

Functional Group Compatibility

A key advantage of modern cross-coupling methodologies is their broad functional group tolerance. However, highly reactive organometallic intermediates generated via metal-halogen exchange are far more restrictive.

| Functional Group | Metal-Halogen Exchange (Li, Mg) | Pd-Catalyzed Cross-Coupling | Rationale / Comments |

| -OH, -NH₂, -SH, -C≡CH | No (Requires Protection) | Yes (Generally Tolerated) | Acidic protons will quench the highly basic organolithium or Grignard reagents.[12] |

| -CHO, -C(O)R | No (Reacts) | Yes (Tolerated) | Organometallics will add to aldehydes and ketones. Cross-coupling is generally compatible. |

| -CO₂H | No (Requires Protection) | Yes (Tolerated) | The acidic proton is incompatible with organometallics. |

| -CO₂R, -CN, -C(O)NR₂ | No (Reacts at low temp) | Yes (Well Tolerated) | Organometallics can add to esters, nitriles, and amides, though sometimes slowly at low temperatures. |

| -NO₂ | No (Reacts) | Yes (Often Tolerated) | Nitro groups are readily reduced by organometallics. |

| Ethers, Thioethers | Yes (Tolerated) | Yes (Tolerated) | Generally inert under both conditions. |

| Alkyl Halides | Maybe | Yes (Tolerated) | Potential for side reactions (e.g., Wurtz coupling) with organometallics. |

Experimental Protocols

Protocol 1: Selective Mono-Suzuki-Miyaura Coupling

Synthesis of 3-bromo-5-fluoro-1,1'-biphenyl

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.05 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Tricyclohexylphosphine [PCy₃] (0.04 eq)

-

Potassium phosphate, tribasic (K₃PO₄) (3.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, and K₃PO₄.

-

Add the catalyst Pd(OAc)₂ and ligand PCy₃.

-

Add degassed toluene and water (e.g., 10:1 ratio). The mixture should be thoroughly sparged with the inert gas for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Lithium-Bromine Exchange and Quenching with CO₂

Synthesis of 3-bromo-5-fluorobenzoic acid

Materials:

-

This compound (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.0 eq, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

To an oven-dried, three-neck flask equipped with a thermometer and under an inert atmosphere (N₂ or Ar), add this compound and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-BuLi solution dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

-

In a separate flask, crush an excess of dry ice into a fine powder.

-

Transfer the cold organolithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick white precipitate will form.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~1-2).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by recrystallization or column chromatography.

Conclusion

This compound is a premier building block for constructing complex molecular architectures. Its reactivity is dominated by the two bromine atoms, which serve as versatile handles for metal-halogen exchange and a vast array of palladium-catalyzed cross-coupling reactions. The fluorine atom, while largely a spectator, modulates the electronic properties of the ring and imparts characteristics often sought in bioactive molecules and advanced materials. A thorough understanding of the reaction conditions that differentiate the C-Br bonds and the compatibility of various functional groups is essential for leveraging this reagent to its full potential, enabling the efficient and selective synthesis of high-value compounds.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis: The Versatility of this compound.

- Department of Chemistry, University of Massachusetts Boston. Grignard Reaction.

- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

- ChemicalBook. (n.d.). This compound | 1435-51-4.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions.

- ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).

- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.

- LookChem. (n.d.). Cas 1435-51-4,this compound.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- CHIMIA. (n.d.). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds.

- Wikipedia. (n.d.). Metal–halogen exchange.

- Wikipedia. (n.d.). Grignard reagent.

- DOI. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.

- National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Wikipedia. (n.d.). Electrophilic aromatic substitution.

- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

- National Institutes of Health. (n.d.). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions.

- OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.

- Sigma-Aldrich. (n.d.). This compound 97 1435-51-4.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound in Modern Chemical Synthesis.

- Sigma-Aldrich. (n.d.). This compound 97 1435-51-4.

- Wiley Online Library. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes.

- YouTube. (2019). Nucleophilic Aromatic Substitution.

- ResearchGate. (n.d.). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by....

- YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.

- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.

- ResearchGate. (n.d.). Intramolecular Double or Triple Suzuki Coupling Reaction of Substituted Di- or Tribromobenzenes. An Easy Synthesis of Fused Tri- or Tetracycles with a Benzene Core.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 1435-51-4.

- PubMed. (n.d.). Halogen - metal exchange of 3-substituted 1,2-dibromoarenes: the use of long-range JCH coupling constants to determine regiochemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.

- RSC Publishing. (n.d.). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration.

- ResearchGate. (n.d.). Regio-controlled Sonogashira cross-coupling of 1,3,5-tribromobenzene 4....

Sources

- 1. Cas 1435-51-4,this compound | lookchem [lookchem.com]

- 2. 1,3-ジブロモ-5-フルオロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1435-51-4 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. infoscience.epfl.ch [infoscience.epfl.ch]

- 11. chimia.ch [chimia.ch]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nbinno.com [nbinno.com]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 22. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 1,3-Dibromo-5-fluorobenzene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic compound 1,3-Dibromo-5-fluorobenzene (CAS No. 1435-51-4).[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this key fluorinated building block. The guide integrates theoretical principles with practical experimental protocols and detailed spectral interpretation to facilitate a thorough understanding of the molecular structure and properties of this compound.

Introduction

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Br₂F and a molecular weight of 253.89 g/mol .[1][2] It serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystal materials. The precise arrangement of the bromine and fluorine substituents on the benzene ring dictates its reactivity and physical properties, making unambiguous structural confirmation through spectroscopic methods essential. This guide will delve into the characteristic spectral signatures of this compound, providing a foundational understanding for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR all provide critical information for structural verification.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra of a liquid sample like this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Ensure complete dissolution by gentle vortexing.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Acquire the ¹⁹F NMR spectrum. This may be done with or without proton decoupling.

-

Causality Behind Experimental Choices:

-

Deuterated Solvent: Using a deuterated solvent is crucial to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to stabilize the magnetic field (locking).

-

Concentration: The sample concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding line broadening due to high viscosity.

-

Shimming: A homogeneous magnetic field across the sample is vital for obtaining sharp spectral lines and accurate coupling constant measurements.

Experimental Workflow for NMR Spectroscopy:

Caption: Workflow for acquiring NMR spectra of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4/H-6 | ~7.45 | Triplet | 2H | Protons ortho to Fluorine |

| H-2 | ~7.19 | Triplet | 1H | Proton para to Fluorine |

Interpretation:

The symmetry of the molecule results in the chemical equivalence of the two protons at positions 4 and 6. These protons are ortho to the fluorine atom and meta to the two bromine atoms. The proton at position 2 is situated between the two bromine atoms and is para to the fluorine atom.

The signals appear as triplets due to coupling with the neighboring fluorine and protons. The H-4/H-6 protons are coupled to the H-2 proton and the ¹⁹F nucleus. Similarly, the H-2 proton is coupled to the two equivalent H-4/H-6 protons and the ¹⁹F nucleus. The observed multiplicity arises from the similar magnitudes of the ortho H-F and meta H-H coupling constants.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals corresponding to the four unique carbon atoms in the molecule. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which can split the carbon signals into doublets or more complex multiplets.

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Multiplicity (in ¹³C NMR) |

| C-5 | ~162 | ¹JCF ≈ 250 | Doublet |

| C-1/C-3 | ~123 | ²JCF ≈ 25 | Doublet |

| C-4/C-6 | ~120 | ³JCF ≈ 10 | Doublet |

| C-2 | ~115 | ⁴JCF ≈ 3 | Doublet |

Interpretation:

-

C-5: The carbon directly attached to the highly electronegative fluorine atom (C-5) is significantly deshielded and appears at the lowest field. It will be split into a doublet with a large one-bond C-F coupling constant (¹JCF).

-

C-1/C-3: The two equivalent carbons bearing the bromine atoms are expected to appear at a similar chemical shift. They will be split into a doublet due to a two-bond coupling with the fluorine atom (²JCF).

-

C-4/C-6: The two equivalent carbons ortho to the fluorine will also appear as a doublet due to a three-bond coupling (³JCF).

-

C-2: The carbon para to the fluorine atom will show a smaller four-bond coupling (⁴JCF), appearing as a doublet.

The presence of these C-F couplings provides definitive evidence for the position of the fluorine atom on the benzene ring.

¹⁹F NMR Spectral Data and Interpretation

The ¹⁹F NMR spectrum provides a direct observation of the fluorine nucleus.[3]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | ~ -110 to -120 (vs. CFCl₃) | Triplet of Triplets |

Interpretation:

The chemical shift of the fluorine atom in fluorinated benzenes is sensitive to the electronic environment created by the other substituents. The signal for the fluorine in this compound is expected to appear as a triplet of triplets. This arises from coupling to the two ortho protons (H-4 and H-6) and the one para proton (H-2). The magnitude of ortho H-F coupling is typically larger than the para H-F coupling, leading to the observed splitting pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Causality Behind Experimental Choices:

-

ATR Technique: ATR is a simple and rapid technique for liquid samples that requires minimal sample preparation and is non-destructive.

-

Background Scan: A background scan is essential to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the resulting spectrum is solely due to the sample.

Experimental Workflow for ATR-FTIR Spectroscopy:

Caption: Workflow for acquiring an ATR-FTIR spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will display characteristic absorptions for a substituted aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| ~1600-1400 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1250-1000 | Strong | C-F Stretch |

| ~900-675 | Strong | C-H Out-of-plane Bending |

| Below 800 | Strong | C-Br Stretch |

Interpretation:

-

Aromatic C-H Stretch: The weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of an aromatic ring.

-

Aromatic C=C Ring Stretching: The absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. The pattern of these bands can sometimes give clues about the substitution pattern.

-

C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region is indicative of the C-F stretching vibration.

-

C-H Out-of-plane Bending: The strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The specific positions of these bands are highly characteristic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene, a strong absorption is expected in this region.

-

C-Br Stretch: The C-Br stretching vibrations typically occur at lower frequencies, usually below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for the analysis of relatively small, volatile organic molecules like this compound.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Mass Analysis:

-

The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This fragmentation pattern is like a "fingerprint" for the compound and is useful for structural elucidation.

-

70 eV Electron Energy: This is a standard electron energy used in EI-MS to ensure that sufficient energy is transferred to the molecule to cause ionization and fragmentation, and to allow for comparison with standard mass spectral libraries.

Experimental Workflow for EI-Mass Spectrometry:

Caption: Workflow for acquiring an EI mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Assignment |

| 252/254/256 | High | [M]⁺• (Molecular Ion) |

| 173/175 | Medium | [M - Br]⁺ |

| 94 | Medium | [M - 2Br]⁺ |

Interpretation:

-

Molecular Ion (M⁺•): A prominent cluster of peaks for the molecular ion is expected around m/z 252, 254, and 256. This characteristic isotopic pattern is due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. The peak at m/z 252 corresponds to the ion with two ⁷⁹Br atoms, the peak at m/z 254 corresponds to the ion with one ⁷⁹Br and one ⁸¹Br atom, and the peak at m/z 256 corresponds to the ion with two ⁸¹Br atoms. The expected relative intensities of these peaks are approximately 1:2:1.

-

Loss of a Bromine Atom ([M - Br]⁺): A common fragmentation pathway for brominated compounds is the loss of a bromine radical. This will result in a fragment ion cluster around m/z 173 and 175, corresponding to the loss of a ⁷⁹Br or ⁸¹Br radical, respectively.

-

Loss of Two Bromine Atoms ([M - 2Br]⁺): The subsequent loss of the second bromine atom will lead to a fragment ion at m/z 94.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR spectroscopy confirms the connectivity of the atoms and the substitution pattern on the aromatic ring. IR spectroscopy identifies the key functional groups, namely the aromatic C-H, C=C, C-F, and C-Br bonds. Mass spectrometry establishes the molecular weight and provides further structural confirmation through the characteristic fragmentation pattern and isotopic distribution of the bromine atoms. This detailed spectroscopic guide serves as a valuable resource for scientists working with this important chemical intermediate, ensuring its correct identification and facilitating its use in further research and synthesis.

References

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 1,3-Dibromo-5-fluorobenzene for Researchers and Drug Development Professionals

Foreword: Understanding the Utility of 1,3-Dibromo-5-fluorobenzene in Modern Synthesis

This compound is a key aryl fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and advanced materials.[1][2] Its trifunctional nature, possessing two bromine atoms and one fluorine atom on a benzene ring, offers a versatile platform for sequential and regioselective cross-coupling reactions. The distinct reactivity of the C-Br and C-F bonds allows for orthogonal synthetic strategies, making it a valuable intermediate in the construction of complex molecular architectures. This guide provides an in-depth analysis of its solubility and stability in common organic solvents, critical parameters for its effective use in laboratory and industrial settings.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₃Br₂F | [1][2] |

| Molecular Weight | 253.89 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 204-206 °C at 768 mmHg | [1][5] |

| Density | 2.018 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.577 | [1][5] |

Solubility Profile: Navigating the Data Gap

Currently, there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. This data gap necessitates an empirical approach by the end-user to determine its solubility in specific solvent systems relevant to their applications.

Based on the principle of "like dissolves like," the nonpolar aromatic core of this compound suggests good solubility in common nonpolar and moderately polar organic solvents.[6] It is anticipated to be miscible or highly soluble in solvents such as:

-

Aprotic Polar Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile

-

Aromatic Hydrocarbons: Toluene, Benzene

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Diethyl ether

-

Alkanes: Hexanes, Heptane (likely lower solubility)

Conversely, its solubility in highly polar, protic solvents like water is expected to be negligible due to its hydrophobic nature.

Experimental Protocol for Determining Solubility

To address the lack of specific solubility data, the following detailed protocol is provided for researchers to quantitatively determine the solubility of this compound in a solvent of interest.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (liquid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

-

Vials with screw caps

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess is crucial to ensure saturation.

-

Equilibrate the mixture at a constant temperature using a shaker or water bath for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to allow any undissolved solute to settle.

-

For finely dispersed mixtures, centrifugation can be used to achieve clear separation of the saturated solution from the excess solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) and transfer it to a volumetric flask.

-

Dilute the sample with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Caption: Workflow for the experimental determination of solubility.

Stability and Reactivity in Organic Solvents: A Guide for the Synthetic Chemist

This compound is a stable compound under standard laboratory conditions. However, its reactivity, characteristic of aryl halides, dictates its compatibility with certain reagents and conditions.

General Stability

Aryl halides are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the sp² C-X bond and steric hindrance from the aromatic ring.[7] this compound is stable in a wide range of common organic solvents such as hydrocarbons, ethers, and chlorinated solvents under neutral conditions.

Potential Degradation Pathways

While stable, there are several potential reaction pathways that could lead to the degradation or unintended transformation of this compound, particularly in the presence of certain reagents.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the electronegative fluorine atom and two bromine atoms activates the aromatic ring towards nucleophilic attack, although to a lesser extent than if strong electron-withdrawing groups like nitro groups were present.[8] Strong nucleophiles, such as alkoxides, thiolates, or amines, especially at elevated temperatures, can displace the halogen atoms. The general reactivity order for halogens in SNAr is F > Cl > Br > I, making the fluorine atom potentially the most susceptible to substitution under these conditions.[9][10]

-

Reductive Dehalogenation: The bromine atoms can be removed via catalytic hydrogenation.[11][12] This reaction is typically performed with a palladium catalyst (e.g., Pd/C) and a hydrogen source. It's noteworthy that C-Br bonds are generally reduced more readily than C-Cl bonds, and C-F bonds are typically stable to these conditions. This selective reactivity can be exploited synthetically.

-

Formation of Organometallic Reagents: this compound can react with strong bases or metals to form organometallic reagents. For instance, reaction with n-butyllithium can lead to lithium-halogen exchange, preferentially at the more reactive bromine positions, to form aryllithium species.[13] Similarly, Grignard reagents can be formed by reaction with magnesium metal.[8] These reactions are typically performed in ethereal solvents like THF or diethyl ether at low temperatures to avoid side reactions.

Experimental Protocol for Stability Assessment

This protocol allows for the assessment of the stability of this compound in the presence of a specific solvent or reagent over time.

Objective: To evaluate the stability of this compound under specific chemical and thermal conditions.

Materials:

-

This compound

-

Solvent and/or reagent of interest

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flasks or sealed vials

-

Thermostatically controlled heating block or oil bath

-

GC or HPLC for analysis

-

Internal standard (a non-reactive compound for accurate quantification)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, prepare a solution of this compound of known concentration in the solvent to be tested.

-

Add a known amount of a suitable internal standard.

-

If testing reactivity with a specific reagent, add the reagent at the desired stoichiometry.

-

-

Incubation and Sampling:

-

Maintain the reaction mixture at the desired temperature.

-

At predetermined time intervals (e.g., 0, 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding a mild acid if a strong base is used).

-

-

Analysis:

-

Analyze each aliquot by GC or HPLC.

-

Quantify the peak area of this compound relative to the internal standard.

-

-

Data Interpretation:

-

Plot the concentration of this compound as a function of time.

-

A stable profile indicates no degradation under the tested conditions. A decrease in concentration suggests instability or reactivity.

-

Identify any new peaks that appear in the chromatogram to characterize potential degradation products.

-

Caption: Workflow for the experimental assessment of stability.

Conclusion and Recommendations

This compound is a versatile and valuable building block for organic synthesis. While specific solubility data is limited, its chemical nature suggests good solubility in a range of common organic solvents. The provided experimental protocol will enable researchers to determine precise solubility parameters for their specific needs. Its stability is generally high, but chemists must be mindful of its potential reactivity with strong nucleophiles, bases, and reducing agents, especially at elevated temperatures. A thorough understanding of these properties is paramount to the successful application of this important synthetic intermediate.

References

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

-

Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research with Rutgers. [Link]

-

PubChem. (n.d.). 1,3,5-Trifluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

YouTube. (2021). Solubility test/ Organic lab. [Link]

-

Unknown. (n.d.). Solubility test for Organic Compounds. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Bailey, W. F., & Punzalan, E. R. (1998). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry, 63(12), 4166-4169. [Link]

-

Fiveable. (n.d.). Aryl Bromides Definition. [Link]

-

Quora. (2017). Why are alkyl halides better solvents than aryl halides? [Link]

-

Wall, L. A., & Pummer, W. J. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 341. [Link]

-

Wikipedia. (n.d.). Aryl halide. [Link]

-

Wall, L. A., & Pummer, W. J. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 65A(4), 341. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). [Link]

-

G. A. A. Cliffe, et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3426. [Link]

-

Chemistry Stack Exchange. (2016). How to determine the reactivity of a set of compounds that may undergo nucleophilic substitution? [Link]

-

Allen. (n.d.). Which of the following compound is most reactive in the nucleophilic aromatic substitution reaction with NaOH? [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene. [Link]

-

PubChem. (n.d.). 1,3,5-Trifluorobenzene. [Link]

Sources

- 1. This compound | 1435-51-4 [m.chemicalbook.com]

- 2. 1,3-ジブロモ-5-フルオロベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1435-51-4 | TCI AMERICA [tcichemicals.com]

- 4. A15078.14 [thermofisher.com]

- 5. This compound , 98% , 1435-51-4 - CookeChem [cookechem.com]

- 6. saltise.ca [saltise.ca]

- 7. quora.com [quora.com]

- 8. Aryl halide - Wikipedia [en.wikipedia.org]

- 9. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Which of the following compound is most reactive in the nucleophilic aromatic substitution reaction with NaOH ? [allen.in]

- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 12. researchwithrutgers.com [researchwithrutgers.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,3-Dibromo-5-fluorobenzene: Synthesis, Purity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms and the versatile reactivity of halogenated aromatic scaffolds are paramount. 1,3-Dibromo-5-fluorobenzene has emerged as a pivotal building block, offering a unique combination of reactivity and structural features that are highly sought after in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview of this compound, from its commercial availability and purity to its synthesis, analytical characterization, and key applications, with a focus on its role in facilitating complex molecular constructions. As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in established chemical principles and validated methodologies.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers, catering to both research and industrial-scale needs. The compound is typically offered in various purity grades, with the most common being 97% and 98+% as determined by Gas Chromatography (GC). For applications in drug development and other sensitive synthetic endeavors, higher purity grades are recommended to obviate the interference of impurities in downstream reactions.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Common Purity Grades |

| Sigma-Aldrich | 1435-51-4 | C₆H₃Br₂F | 253.89 g/mol | 97% |

| Thermo Scientific Chemicals | 1435-51-4 | C₆H₃Br₂F | 253.89 g/mol | 98+% |

| TCI America | 1435-51-4 | C₆H₃Br₂F | 253.90 g/mol | >97.0% (GC) |

| Santa Cruz Biotechnology | 1435-51-4 | C₆H₃Br₂F | 253.89 g/mol | N/A |

| ChemicalBook | 1435-51-4 | C₆H₃Br₂F | 253.89 g/mol | 98% |

This table is a representative list and not exhaustive. Researchers should consult individual supplier specifications for detailed purity information and available quantities.

Synthesis and Purification

The most common and industrially scalable synthesis of this compound is achieved through a Sandmeyer-type reaction, starting from a readily available aniline derivative.[1][2][3] The choice of starting material is critical for the regiochemical outcome. While a direct, detailed protocol for the synthesis from 3,5-dibromoaniline is not readily found in publicly available literature, a highly analogous and well-documented procedure is the synthesis of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline.[1][2] This established methodology can be adapted for the synthesis of this compound.

Figure 1: Synthetic pathway for this compound via a Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction (Adapted)

This protocol is adapted from established procedures for similar Sandmeyer reactions.[1][2]

Materials:

-

3,5-Dibromoaniline

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

Procedure:

-

Diazotization: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3,5-dibromoaniline (1.0 eq) in 48% hydrobromic acid (2.5-3.0 eq).

-

Slowly add a solution of sodium nitrite (1.05 eq) in deionized water dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Gradually warm the reaction mixture to room temperature and then heat to facilitate the evolution of nitrogen gas and the formation of the product.

-

Work-up and Purification: After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.[4][5][6] A Vigreux column is typically sufficient for separating the product from any high-boiling impurities.[5] The column should be insulated to ensure a proper temperature gradient.[5][6] Collect the fraction that distills at the appropriate boiling point (Boiling point: 204-206 °C at 768 mmHg).

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

Figure 2: Quality control workflow for this compound.

Gas Chromatography (GC) for Purity Assessment

GC is the primary method for determining the purity of this compound. A typical method would involve a non-polar or medium-polarity capillary column.

Illustrative GC-FID Protocol:

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C, hold for 5 minutes

-

-

Injection Volume: 1 µL (split injection)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the structure of this compound. ¹H, ¹³C, and ¹⁹F NMR provide complementary information.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two distinct types of protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display four signals, one for each unique carbon environment. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, and its chemical shift is characteristic of a fluorine atom on an aromatic ring.[7][8][9][10][11]

Expected NMR Spectral Data:

While specific spectral data can vary slightly based on the solvent and instrument, the following are representative assignments:

-

¹H NMR (CDCl₃): δ ~7.4 ppm (t, 1H), δ ~7.2 ppm (d, 2H)

-

¹³C NMR (CDCl₃): δ ~162 ppm (d, ¹JCF), ~125 ppm (d), ~123 ppm (d), ~116 ppm (d)

-

¹⁹F NMR (CDCl₃): δ ~ -108 ppm (referenced to CFCl₃)[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms and the electronic influence of the fluorine atom.[4] It is a versatile substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[7][12][13][14][15][16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[9][13][14][15] this compound can undergo selective mono- or di-coupling reactions, depending on the reaction conditions and stoichiometry of the reagents.[13]

Figure 3: General scheme of a Suzuki-Miyaura coupling reaction with this compound.

Stille Coupling